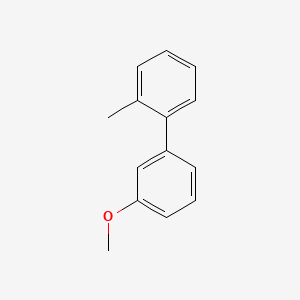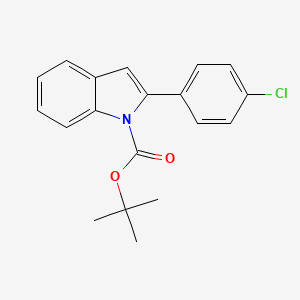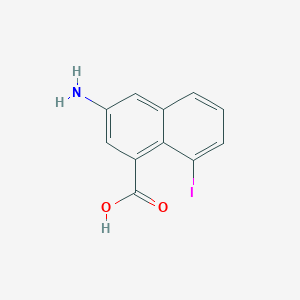![molecular formula C8H8F2O B12843295 (1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,4R,5S)-2,4-Difluorobicyclo[321]Oct-6-En-3-One is a bicyclic compound characterized by its unique structure and fluorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One typically involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization: Formation of the bicyclic core through intramolecular cyclization reactions.
Fluorination: Introduction of fluorine atoms at specific positions using selective fluorination reagents.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups under controlled conditions.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Use of reagents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents or organometallic reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One: shares structural similarities with other bicyclic compounds, such as:
Uniqueness: The unique fluorine substitutions at specific positions in (1R,2S,4R,5S)-2,4-Difluorobicyclo[321]Oct-6-En-3-One confer distinct chemical and physical properties
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
(1R,2S,4R,5S)-2,4-difluorobicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C8H8F2O/c9-6-4-1-2-5(3-4)7(10)8(6)11/h1-2,4-7H,3H2/t4-,5+,6-,7+ |
InChI Key |
URKUMNXMBBVBBO-UMRXKNAASA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H](C(=O)[C@H]2F)F |
Canonical SMILES |
C1C2C=CC1C(C(=O)C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


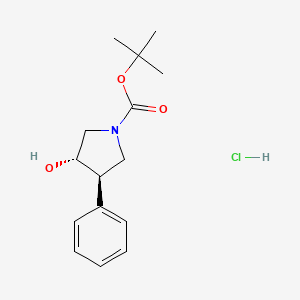

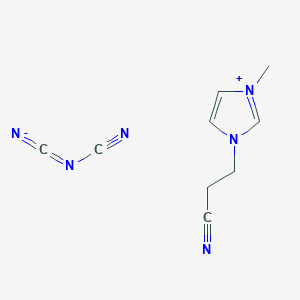

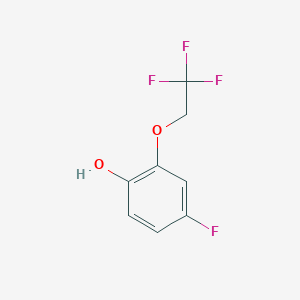

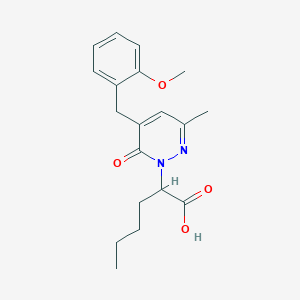
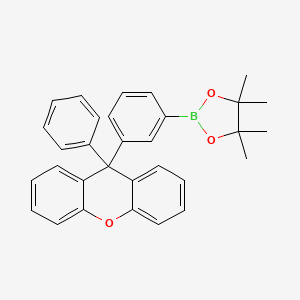
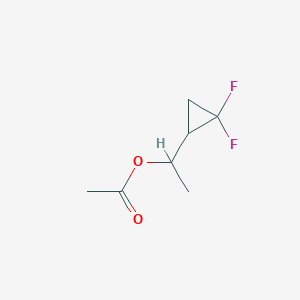
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)

